molecular formula C20H22O B12947264 (8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

Cat. No.: B12947264
M. Wt: 278.4 g/mol
InChI Key: JLOSEIIBBXDBSR-XSYGEPLQSA-N
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Description

(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its significant biological and chemical properties. Its structure includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the ethynyl and methyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,10R,13S,14S)-10,13-Dimethyl-7,8,9,11,12,13,15,16-octahydro-10H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione: Known for its use in steroid synthesis.

    (8R,9S,10R,13S,14S,17R)-17-Acetyl-6-(dibromomethylidene)-10,13-dimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl acetate: Used as an intermediate in the synthesis of other complex molecules.

Uniqueness

What sets (8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H22O/c1-3-13-4-6-15-14(12-13)5-7-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h1,4,6,12,16-18H,5,7-11H2,2H3/t16-,17-,18+,20+/m1/s1

InChI Key

JLOSEIIBBXDBSR-XSYGEPLQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)C#C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)C#C

Origin of Product

United States

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